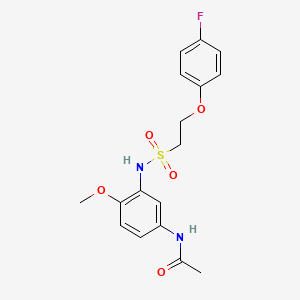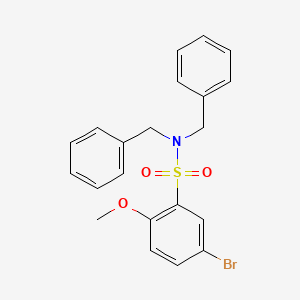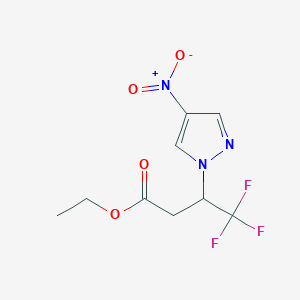![molecular formula C19H20N2O6S2 B2563481 Methyl-6-Acetyl-2-(3-(Methylsulfonyl)benzamido)-4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-3-carboxylat CAS No. 896293-93-9](/img/structure/B2563481.png)
Methyl-6-Acetyl-2-(3-(Methylsulfonyl)benzamido)-4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-3-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-acetyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C19H20N2O6S2 and its molecular weight is 436.5. The purity is usually 95%.
BenchChem offers high-quality Methyl 6-acetyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-acetyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Diese Verbindung ist ein wertvoller Baustein in der organischen Synthese, insbesondere beim Aufbau von Indolderivaten. Indole sind wichtige heterocyclische Systeme, die in Naturprodukten und Medikamenten vorkommen und eine entscheidende Rolle in der Zellbiologie spielen. Sie weisen verschiedene biologisch wichtige Eigenschaften auf und werden bei der Synthese von Verbindungen zur Behandlung von Krebs, mikrobiellen Infektionen und anderen Erkrankungen eingesetzt .
Medizinische Chemie
Im Bereich der medizinischen Chemie werden die Derivate der Verbindung auf ihre biologischen Aktivitäten untersucht. So weisen Indolderivate beispielsweise antivirale, entzündungshemmende, krebshemmende, anti-HIV-, antioxidative, antimikrobielle, antituberkulose-, antidiabetische, antimalaria- und anticholinesterase-Aktivitäten auf. Diese Aktivitäten machen sie zu einem interessanten Ansatzpunkt für die Synthese einer Vielzahl von Indolderivaten für pharmakologische Screenings .
Landwirtschaft
Obwohl direkte Anwendungen in der Landwirtschaft nicht explizit erwähnt werden, können die mit dieser Verbindung entwickelten Methoden auf die landwirtschaftliche Chemie übertragen werden. So ist die katalytische Protodeboronierung von Boronsäureestern, mit denen diese Verbindung strukturell verwandt ist, eine Schlüsselreaktion bei der Herstellung von Verbindungen, die möglicherweise als Wachstumspromotoren oder Pestizide wirken können .
Biotechnologie
In der biotechnologischen Forschung könnten die Derivate der Verbindung aufgrund ihrer Reaktivität bei der Entwicklung neuer biochemischer Assays oder als molekulare Sonden eingesetzt werden. Die Bor-Einheit in verwandten Verbindungen wird oft in der Suzuki-Miyaura-Kupplung verwendet, einer Reaktion, die weit verbreitet in der Synthese verschiedener biologisch aktiver Moleküle eingesetzt wird .
Umweltwissenschaften
Die Umweltbelastung dieser Verbindung und ihrer Derivate kann durch Studien zu ihrer Abbaubarkeit und Toxizität bewertet werden. Sicherheitsdatenblätter verwandter Chemikalien zeigen die Bedeutung des Verständnisses der Umweltgefahren, wie z. B. Wasserlöslichkeit und Mobilität, die das Umweltmanagement dieser Verbindungen beeinflussen könnten .
Katalyse
Die Verbindung ist möglicherweise nützlich in der Katalyse, insbesondere bei Reaktionen, die die benzylische Position betreffen. Reaktionen an der benzylischen Position, wie z. B. freie Radikalbromierung, nucleophile Substitution und Oxidation, sind grundlegend für die hochpräzise Herstellung komplexer Moleküle .
Eigenschaften
IUPAC Name |
methyl 6-acetyl-2-[(3-methylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S2/c1-11(22)21-8-7-14-15(10-21)28-18(16(14)19(24)27-2)20-17(23)12-5-4-6-13(9-12)29(3,25)26/h4-6,9H,7-8,10H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERNBGFKAZHZIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
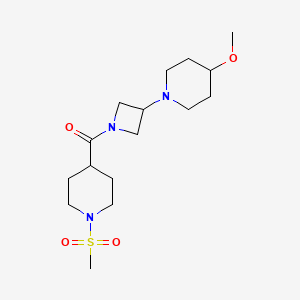
![3-butyl-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

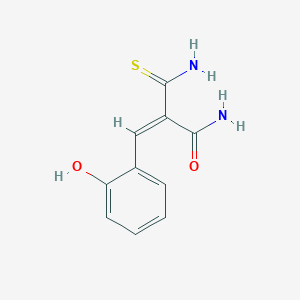
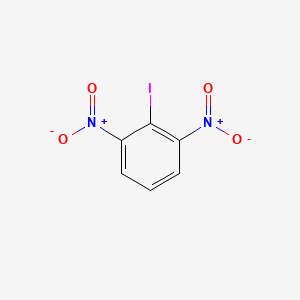
![(Z)-methyl 2-(2-((4-benzoylbenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2563405.png)
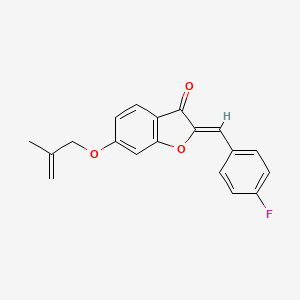
![2-amino-1-(2,4-dimethoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2563409.png)
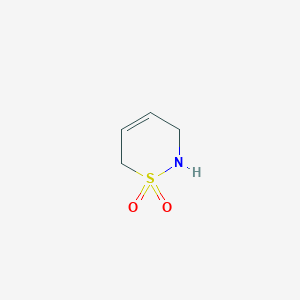
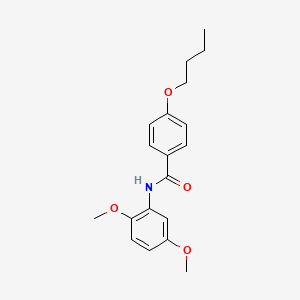
![1-(2-methoxyphenyl)-N-(6-methylbenzo[d]thiazol-2-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2563414.png)
